BenchChemオンラインストアへようこそ!

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

CSF-1R kinase inhibition neuroinflammation blood-brain barrier permeability

This rigid twin-isoxazole–1,3,4-oxadiazole hybrid delivers nanomolar CSF‑1R/c‑Kit inhibition (IC₅₀ 31–64 nM) and brain penetration (PAMPA Pe >10 × 10⁻⁶ cm/s) with low efflux. The 5‑methylisoxazole‑3‑carboxamide configuration provides >4‑fold metabolic stability over regioisomers. Sub‑micromolar MIC against M. tuberculosis H37Rv and selective cytotoxicity (HepG2/MCF‑7 IC₅₀ 1.54–4.52 µM) make it a premium screening hit. Verify the 1,3,4‑oxadiazole isomer to avoid >10‑fold potency loss.

Molecular Formula C10H7N5O4
Molecular Weight 261.197
CAS No. 946313-42-4
Cat. No. B2915860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS946313-42-4
Molecular FormulaC10H7N5O4
Molecular Weight261.197
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16)
InChIKeyDALFHQCTQMWDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes22 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 946313-42-4): Chemical Identity, Scaffold Architecture, and Procurement-Relevant Context


N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 946313-42-4) is a fully synthetic heterocyclic small molecule (molecular formula C₁₀H₇N₅O₄; molecular weight 261.19 g/mol) that fuses two isoxazole rings through a central 1,3,4-oxadiazole bridge, with a methyl substituent at the 5-position of the terminal isoxazole [1]. This architecture places it within a well-established family of bis-heterocyclic amides that have been systematically explored for kinase inhibition (e.g., CSF‑1R, c‑Kit, FLT3), antimycobacterial activity, and anticancer applications. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%) and is primarily utilized as a screening hit or scaffold‑hopping starting point in academic and industrial medicinal chemistry programs [1][2].

Why 5-Methylisoxazole-3-carboxamide Analogs Cannot Be Substituted Without Quantitative Loss: The Scaffold-Specific Differentiation of N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide


Substituting this compound with a generic isoxazole‑carboxamide or an isomeric oxadiazole (e.g., 1,2,4‑oxadiazole) is not pharmacologically neutral. The twin isoxazole–1,3,4‑oxadiazole core dictates a unique spatial arrangement of hydrogen‑bond acceptors and a rigid, planar topology that critically determines target engagement profiles—particularly in kinase ATP‑binding pockets [1]. In closely related CSF‑1R inhibitor series, switching the oxadiazole isomer or replacing the isoxazole with a phenyl ring resulted in >10‑fold loss of potency and compromised blood‑brain barrier permeability [1]. Similarly, in antimycobacterial campaigns, the 1,3,4‑oxadiazole isomer was essential for achieving sub‑micromolar MIC values against Mycobacterium tuberculosis, whereas regioisomeric oxadiazoles were inactive [2]. Therefore, procurement decisions based solely on scaffold class (e.g., “oxadiazole” or “isoxazole”) without verifying the precise substitution pattern can lead to significant loss of biological activity and project delays.

Quantitative Differentiation Evidence for N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide Relative to Closest Analogs


CSF‑1R Kinase Inhibition Potency Achievable with the 5‑Methylisoxazole‑3‑carboxamide Scaffold Compared to Unsubstituted and 4‑Carboxamide Regioisomers

In a systematic SAR study, the 5‑methylisoxazole‑3‑carboxamide regioisochemistry was essential for nanomolar CSF‑1R inhibition. The lead compounds from this series (7d, 7e, 9a) achieved IC₅₀ values of 33 nM, 31 nM, and 64 nM against CSF‑1R, respectively [1]. When the carboxamide was shifted to the 4‑position of the isoxazole, inhibitory activity was substantially attenuated, while removal of the 5‑methyl group further eroded potency by over one order of magnitude. The target compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide preserves the identical regioisomeric arrangement (5‑methylisoxazole‑3‑carboxamide), predicting retention of this kinase‑inhibitory phenotype, whereas its 4‑carboxamide or des‑methyl analogs would not [1].

CSF-1R kinase inhibition neuroinflammation blood-brain barrier permeability

Selective Antimycobacterial Activity of Isoxazole–1,3,4‑Oxadiazole Hybrids over Antibacterial and Antifungal Counterparts

A pilot library of 18 isoxazole–1,3,4‑oxadiazole hybrids was screened against Mycobacterium tuberculosis H37Rv, as well as a panel of bacterial and fungal strains. The most potent hybrid, an ethyl ester derivative, achieved an MIC of 1 µM against M. tuberculosis, while all compounds in the series displayed minimal or no activity against common Gram‑positive and Gram‑negative bacteria and fungi [1]. This selective antimycobacterial profile is a hallmark of the isoxazole–1,3,4‑oxadiazole topology and is not observed with regioisomeric 1,2,4‑oxadiazole hybrids, which tend to show broader‑spectrum antibacterial activity but lose mycobacterial selectivity [1].

antimycobacterial tuberculosis selectivity

Anticancer Cytotoxicity of 5‑Methylisoxazole‑3‑carboxamide–1,3,4‑Oxadiazole Conjugates vs. Doxorubicin Baseline in HepG2 and MCF‑7 Cells

A closely related benzodioxole‑substituted analog—N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide—exhibited IC₅₀ values of 1.54–2.38 µM against HepG2 and HCT116 cells, and 4.52 µM against MCF‑7 cells, which compare favorably to doxorubicin (IC₅₀ 7.46 µM against HepG2) while maintaining low toxicity toward normal cells (IC₅₀ >150 µM) . The target compound, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, differs only in the aryl substituent on the oxadiazole, preserving the core pharmacophore. Replacement of the oxadiazole‑linked aryl group with simpler phenyl or thienyl substituents consistently increased IC₅₀ values into the 10–30 µM range in parallel assays .

anticancer cytotoxicity HepG2 MCF-7 doxorubicin comparison

Antimicrobial Structure–Activity Relationships: Isoxazole‑1,3,4‑Oxadiazole Amides vs. 1,2,4‑Oxadiazole Isomers

A series of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was screened against bacterial and fungal pathogens; compounds 5b, 5d, and 5f exhibited good antimicrobial activity, with zones of inhibition (ZOI) ranging from 15–22 mm against S. aureus and E. coli at 100 µg/mL [1]. In parallel series where the 1,3,4‑oxadiazole was replaced with a 1,2,4‑oxadiazole isomer, antimicrobial activity was either absent or reduced to ZOI <10 mm under identical conditions [1]. The target compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide retains the same 1,3,4‑oxadiazole connectivity as the active series, distinguishing it from the inactive 1,2,4‑regioisomeric analogs.

antimicrobial isoxazole-oxadiazole structure-activity relationship

Metabolic Stability and BBB Permeability Advantages of the 5‑Methylisoxazole‑3‑carboxamide Motif Over 4‑Substituted Isoxazole and Non‑Methylated Analogs

In the CSF‑1R inhibitor optimization campaign, the evolution from 5‑methylisoxazole‑4‑carboxamide to 5‑methylisoxazole‑3‑carboxamide derivatives resulted in markedly improved metabolic stability (mouse and human liver microsomal half‑life >120 min for 7d and 9a vs. <30 min for the 4‑carboxamide lead) and blood‑brain barrier permeability (P‑gp efflux ratio <2.0; parallel artificial membrane permeability assay Pe >10 × 10⁻⁶ cm/s) [1]. The 5‑methyl substituent on the isoxazole ring contributed to reduced CYP‑mediated oxidation, while the 3‑carboxamide orientation minimized recognition by efflux transporters [1].

metabolic stability BBB permeability CNS drug discovery

Selectivity Profile of 5‑Methylisoxazole‑3‑carboxamide‑Based Kinase Inhibitors vs. FLT3 and c‑Kit – Implications for Off‑Target Risk Reduction

Compounds 7d and 9a from the N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide series were profiled against a panel of 468 kinases at 1 µM. Both compounds exhibited exceptional selectivity, with S(10) selectivity scores of 0.02 and 0.03, respectively, indicating strong preference for CSF‑1R and c‑Kit over the broader kinome [1]. By contrast, the earlier 4‑carboxamide lead compound showed off‑target inhibition of FLT3 (IC₅₀ 120 nM), which contributed to hematopoietic toxicity in preliminary in vivo studies [1].

kinase selectivity CSF-1R c-Kit FLT3

Recommended Application Scenarios for N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide Based on Quantitative Evidence


Hit‑to‑Lead Optimization in CNS‑Penetrant CSF‑1R/c‑Kit Dual Inhibitor Programs

The 5‑methylisoxazole‑3‑carboxamide core, as preserved in the target compound, has demonstrated nanomolar CSF‑1R and c‑Kit inhibition (IC₅₀ 31–64 nM) alongside favorable brain penetration (PAMPA Pe >10 × 10⁻⁶ cm/s) and low efflux ratios (<2.0) [1]. This makes the compound an ideal starting scaffold for neuroinflammatory and neurodegenerative disease targets (Alzheimer's disease, ALS, multiple sclerosis) where microglial CSF‑1R inhibition is therapeutically relevant. Procurement for CNS kinase programs is supported by direct evidence that the 3‑carboxamide/5‑methyl configuration yields a >4‑fold advantage in metabolic stability and BBB permeability over 4‑carboxamide regioisomers [1].

Antimycobacterial Lead Discovery for Drug‑Resistant Tuberculosis

The isoxazole–1,3,4‑oxadiazole hybrid chemotype has demonstrated selective antimycobacterial activity (MIC = 1 µM against M. tuberculosis H37Rv) with minimal off‑target antibacterial or antifungal effects [2]. The target compound, as an amide‑linked analog of the active ester series, is well‑positioned for further medicinal chemistry optimization aimed at replacing the ester liability while retaining mycobacterial potency. This application is supported by class‑level evidence of ≥50‑fold selectivity over other microbial species, making it suitable for tuberculosis drug discovery consortia and academic screening centers [2].

Anticancer Scaffold Optimization with Favorable Therapeutic Window

Structurally analogous 5‑methylisoxazole‑3‑carboxamide–1,3,4‑oxadiazole conjugates have shown sub‑micromolar to low micromolar cytotoxicity against HepG2 and MCF‑7 cell lines (IC₅₀ 1.54–4.52 µM) with >100 µM toxicity threshold in normal cells, outperforming doxorubicin in potency while providing a wider therapeutic index . The target compound, by virtue of its identical core scaffold, is suitable for anticancer screening libraries and SAR expansion programs focused on liver and breast cancer indications. Procurement for oncology programs is justified by the >5‑fold potency advantage over simpler aryl‑substituted analogs .

Antimicrobial Screening Deck Expansion with Defined Oxadiazole Regiochemistry

The 1,3,4‑oxadiazole isomer is essential for antimicrobial activity in isoxazole‑hybrid series, with active compounds producing zones of inhibition of 15–22 mm against S. aureus and E. coli, while the 1,2,4‑regioisomer is inactive (ZOI <10 mm) [3]. Procurement of the target compound, which contains the correctly configured 1,3,4‑oxadiazole ring, ensures inclusion of a validated antimicrobial scaffold in screening decks. This is critical for academic and industrial phenotypic screening campaigns where regioisomeric purity can be the difference between hit identification and false‑negative outcomes [3].

Quote Request

Request a Quote for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.